molecular formula C4H3KN2O3 B028516 Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 888504-28-7

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B028516
CAS RN: 888504-28-7
M. Wt: 166.18 g/mol
InChI Key: BRHMYHXNUGVBCU-UHFFFAOYSA-M
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Description

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3 . It is a solid substance that is stored in an inert atmosphere and under -20°C . This compound is used as an intermediate in the preparation of HIV-integrase inhibitors .


Molecular Structure Analysis

The molecular structure of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is represented by the InChI string InChI=1S/C4H4N2O3.K/c1-2-5-6-3 (9-2)4 (7)8;/h1H3, (H,7,8);/q;+1/p-1 and the Canonical SMILES string CC1=NN=C (O1)C (=O) [O-]. [K+] .


Physical And Chemical Properties Analysis

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate has a molecular weight of 166.18 g/mol . It is a solid substance that is stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Properties

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: and its derivatives have been studied for their potential in treating various diseases. These compounds exhibit a range of biological activities, including antibacterial , antiviral , antifungal , antineoplastic , and anticancer properties . Their mechanism of action often involves interfering with the replication process of pathogens or the metabolic pathways in cancer cells, making them promising candidates for drug development.

Agriculture: Pesticides and Plant Growth Regulators

In the agricultural sector, these compounds are valued for their herbicidal , insecticidal , and fungicidal activities . They can be synthesized to target specific pests and diseases, offering a more tailored approach to plant protection. Additionally, they may serve as plant growth regulators, influencing the growth and development of crops in a controlled manner.

High-Energy Materials: Explosives and Propellants

The high positive enthalpy of formation and density of oxadiazole derivatives make them suitable for use in high-energy materials such as explosives and propellants . Their stability and energy release upon decomposition are key factors in their application in this field.

Pharmaceutical Research: Drug Synthesis

The oxadiazole ring is a common motif in pharmaceuticals due to its versatility and the ease with which it can be functionalized. It serves as a core structure for the synthesis of a wide range of drugs, particularly those with antimicrobial and anticancer activities .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

These compounds are also used as intermediates in the synthesis of more complex heterocyclic structures. The oxadiazole ring can be incorporated into larger molecules, contributing to the diversity of chemical entities available for research and development .

properties

IUPAC Name

potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHMYHXNUGVBCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647544
Record name Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

CAS RN

888504-28-7
Record name Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of potassium trimethylsilanolate (411 mg, 3.20 mmol) in ether stirring at rt, was added in one portion ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (0.50 g, 3.20 mmol). Immediate precipitation was observed with the color changing from white to off-white. The precipitate was removed by filtration, was washed with ether and dried to give the title compound as an off-white solid (580 mg, quantitative yield). 1H NMR (300 MHz, CDCl3): δ 2.61 (3H, s). 13C NMR (75 MHz, D2O): δ 166.7, 161.3, 159.3, 10.4.
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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